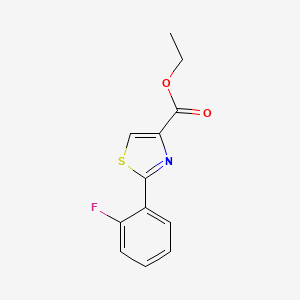

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate

Descripción general

Descripción

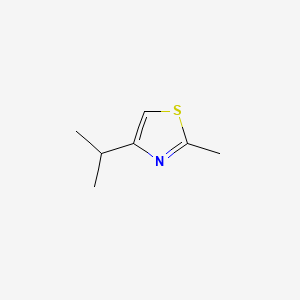

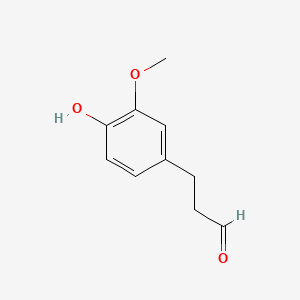

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring in this compound is substituted with a fluorophenyl group at the 2-position and a carboxylate group at the 4-position .

Synthesis Analysis

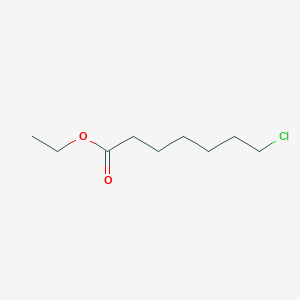

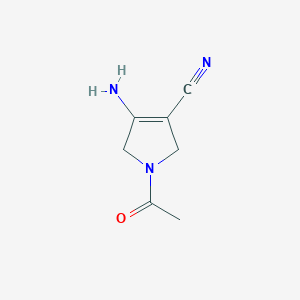

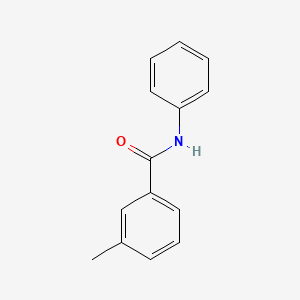

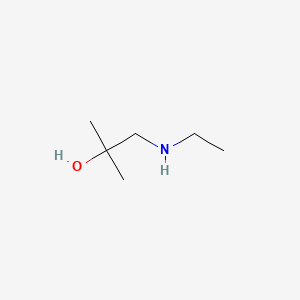

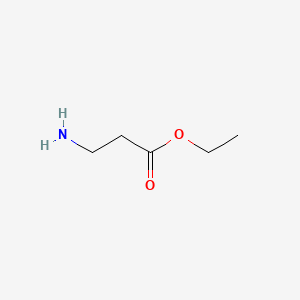

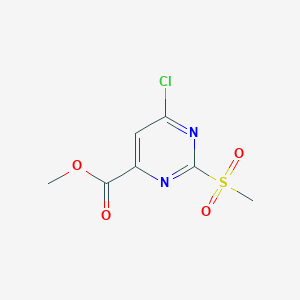

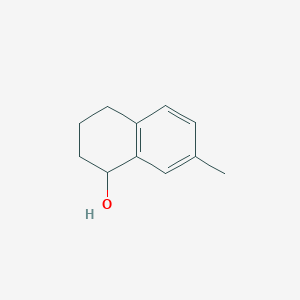

The synthesis of similar thiazole derivatives has been reported in the literature . The general method involves the reaction of an appropriate amine with a carbonyl compound to form an intermediate, which is then cyclized to form the thiazole ring. The specific conditions and reagents used can vary depending on the desired substitutions on the thiazole ring .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the positions of the atoms and the types of bonds present .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the types of functional groups it contains. For instance, the presence of the fluorophenyl group suggests that the compound may have significant polarity. The presence of the carboxylate group suggests that the compound may be able to form hydrogen bonds .Aplicaciones Científicas De Investigación

SARS-CoV-2 Mpro Binding and Drug-Likeness : A study investigated the binding profile and drug-likeness of novel thiazole derivatives, including ethyl 5-((4-fluorophenyl)carbamoyl)-thiazole-4-carboxylate. The research focused on structural elucidation, Density Functional Theory (DFT) studies, and molecular docking simulations. These compounds demonstrated promising pharmacokinetic properties and safety profiles, adhering to Lipinski's rule of five (Nagarajappa et al., 2022).

Synthesis and Anti-bacterial Activities : Another study focused on synthesizing novel thiazole compounds containing an ether structure, investigating their anti-bacterial activities. This includes the synthesis of ethyl-2-[4'-3″-fluorobenzyloxy) phenyl]-4-(trifluoromethyl) thiazole-5-carboxylate and its fungicidal activities against various pathogens (Li-ga, 2015).

Convenient Synthesis of Thiazole-5-carboxylates : Research into the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate led to moderate yields of thiazole-5-carboxylate esters. This study provides insights into an improved synthesis method for such compounds (Fong et al., 2004).

Microwave-assisted Synthesis of Hybrid Molecules : A study on the microwave-assisted synthesis of hybrid molecules revealed the creation of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic nuclei. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showing significant biological activity (Başoğlu et al., 2013).

Synthesis and Anti-Proliferative Screening : Another notable study synthesized a series of thiazole compounds to test their anticancer activity against breast cancer cells. This included the creation of 4-methyl-2-(4-(alkyloxy)phenyl)thiazole-5-carbohydrazide compounds (Sonar et al., 2020).

Design and Synthesis of GyrB Inhibitors : A study designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors of Mycobacterium tuberculosis GyrB. This research provides valuable insights into the potential use of thiazole derivatives in treating tuberculosis (Jeankumar et al., 2013).

Direcciones Futuras

The future directions for research on Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate could include further exploration of its biological activities and potential therapeutic applications. Additionally, research could be conducted to develop more efficient synthesis methods for this and related compounds .

Mecanismo De Acción

Target of Action

Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate is a derivative of thiazole, a class of compounds known for their diverse biological activities Thiazole derivatives are known to interact with a variety of targets, influencing numerous biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

The orientation of the thiazole ring towards the target site can be nitrogen-oriented, sulfur-oriented, or parallel-oriented . The substituents at positions 2 and 4 of the thiazole ring can alter these orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole derivatives are known for their diverse biological activities, which suggests that they can have a variety of molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 2-(2-fluorophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNMXIMEGAQNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388162 | |

| Record name | Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842115-87-1 | |

| Record name | Ethyl 2-(2-fluorophenyl)thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.